2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both tetrazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The presence of the tetrazole ring, in particular, is significant due to its role as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological targets .
Preparation Methods
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide and triethyl orthoformate to form the tetrazole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the tetrazole and thiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group .
Chemical Reactions Analysis
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The thiazole ring can further enhance binding affinity through additional interactions with the target .
Comparison with Similar Compounds
Similar compounds include other tetrazole and thiazole derivatives, such as:
1-Phenyl-5-mercaptotetrazole: Known for its use in photography and as a corrosion inhibitor.
5-(1H-Tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks.
1-Phenyl-1H-tetrazol-5-yl sulfones: Utilized in the synthesis of trans-1,2-disubstituted alkenes. The uniqueness of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide lies in its combined tetrazole and thiazole rings, which provide a versatile platform for various chemical modifications and biological interactions.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS2/c19-10(14-11-13-6-7-20-11)8-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBXWXZJYUTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.